N-[3-(2-methylpropoxy)phenyl]-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide
Description
N-[3-(2-methylpropoxy)phenyl]-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring substituted with a triazole moiety and a carboxamide group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Properties
IUPAC Name |
N-[3-(2-methylpropoxy)phenyl]-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-13(2)10-25-16-5-3-4-15(8-16)22-18(24)14-6-7-17(20-9-14)23-12-19-11-21-23/h3-9,11-13H,10H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUPRRDECZFEGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)NC(=O)C2=CN=C(C=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methylpropoxy)phenyl]-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the triazole group through cyclization reactions. The final step involves the formation of the carboxamide group via amidation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methylpropoxy)phenyl]-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
N-[3-(2-methylpropoxy)phenyl]-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(2-methylpropoxy)phenyl]-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The triazole moiety is known to interact with enzymes and receptors through hydrogen bonding and dipole interactions. This can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole moiety and exhibit similar biological activities.
Pyridine carboxamides: Compounds with a pyridine ring and carboxamide group also show comparable properties.
Uniqueness
N-[3-(2-methylpropoxy)phenyl]-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the triazole and pyridine rings, along with the carboxamide group, makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
